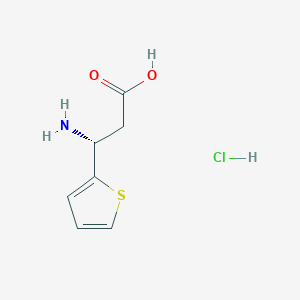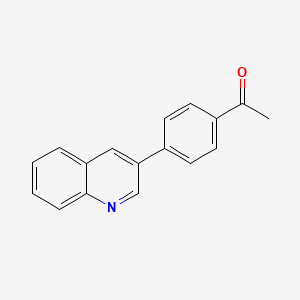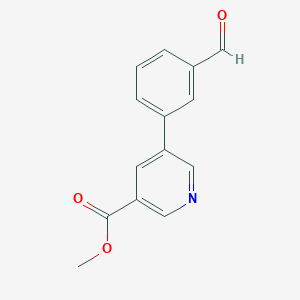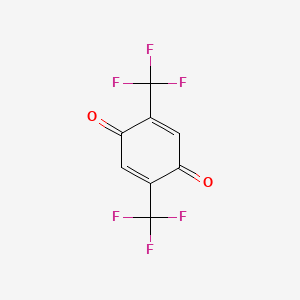
2,5-Bis(trifluoromethyl)-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl groups onto the cyclohexa-2,5-diene-1,4-dione framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives with modified functional groups .
Scientific Research Applications
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its quinone structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C8H2F6O2 |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H2F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H |
InChI Key |
VHJUTWTZOBGQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


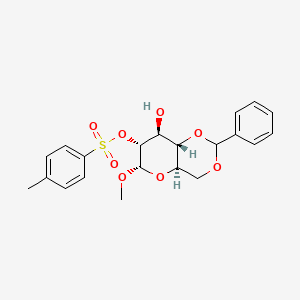

![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
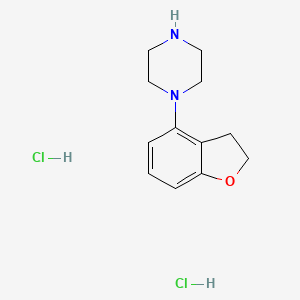
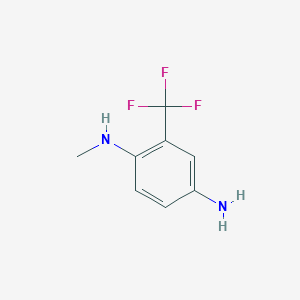
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)
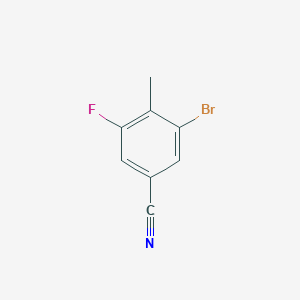
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)
